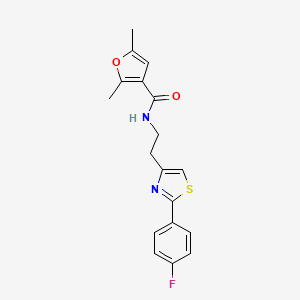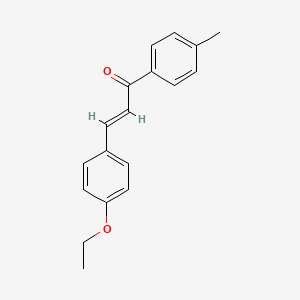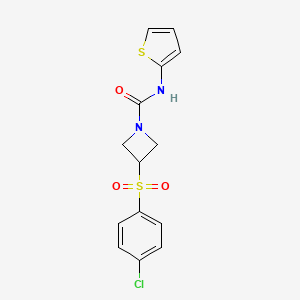
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a complex organic compound Its structural features include a quinoline derivative fused with a thioether linkage to a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves multiple steps:
Formation of Quinoline Derivative: : Begins with the cyclization of aniline derivatives under acidic conditions to form 3,4-dihydroquinoline.
Thiadiazole Synthesis: : This part involves the reaction of thiosemicarbazide with aromatic acids or esters under oxidative conditions.
Thioether Linkage Formation: : The final step couples the 3,4-dihydroquinoline with the thiadiazole through a thioether bond, often using a reagent like sodium or potassium thiolate.
Industrial production would follow similar steps but scaled up to meet purity and yield requirements. Conditions would be optimized to ensure safety and cost-effectiveness in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the dihydroquinoline moiety, leading to various quinoline oxidation products.
Reduction: : Hydrogenation reactions can reduce double bonds within the thiadiazole and quinoline rings.
Substitution: : Nucleophilic or electrophilic substitutions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Peroxides or transition metal catalysts.
Reduction: : Hydrogen gas with a metal catalyst like palladium or nickel.
Substitution: : Halogens, alkyl or acyl halides in the presence of suitable catalysts or bases.
Major Products
These reactions can yield a wide range of products, from quinoline and thiadiazole derivatives to more complex polyfunctional compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediate: : Useful in the synthesis of complex organic molecules.
Reaction Studies: : Serves as a model compound in reaction mechanism studies.
Biology
Enzyme Inhibition: : Potential inhibitor of enzymes that interact with quinoline or thiadiazole structures.
Antimicrobial Research: : Possible use in the development of new antimicrobial agents.
Medicine
Pharmacophore: : The compound's structure serves as a scaffold for designing new drugs targeting specific biological pathways.
Drug Development: : Evaluated for anti-inflammatory, antitumor, and antiviral properties.
Industry
Material Science: : Utilized in the development of new materials with specific electronic or mechanical properties.
Chemical Industry: : Intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound's mechanism of action can be multifaceted:
Binding to Enzymes: : The quinoline and thiadiazole parts can interact with enzyme active sites, inhibiting their function.
Disruption of Cellular Processes: : Affects molecular targets within cells, leading to disruption of critical pathways such as DNA synthesis or signal transduction.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydroquinolin-4-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
1-(3,4-dihydroisoquinolin-1(2H)-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(m-tolyl)-1,3,4-thiadiazol-2-yl)thio)ethanone
Uniqueness
Structural Features: : The specific positioning of functional groups and the thioether linkage confer unique chemical reactivity and potential biological activity.
Versatility in Applications: : Its combination of structural units makes it suitable for diverse applications, from medicinal chemistry to materials science, unlike other compounds that may be more specialized.
Let’s dive deeper into a particular section if you'd like. What stands out most to you?
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS2/c1-14-6-4-8-16(12-14)19-21-20(26-22-19)25-13-18(24)23-11-5-9-15-7-2-3-10-17(15)23/h2-4,6-8,10,12H,5,9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQDCMXPVPYUIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2580159.png)


![(4Z)-4-[(furan-2-yl)methylidene]-12-(2-phenylethyl)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B2580163.png)



![3-Methyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B2580172.png)





